2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that features a unique structure combining an indole moiety with a phenylsulfonyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a phenylsulfonyl group through sulfonylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler indole derivative.
Substitution: The tetrahydrofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group yields sulfone derivatives, while reduction can produce simpler indole derivatives .
Scientific Research Applications
2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The indole moiety may also play a role in binding to biological targets, influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide: Lacks the tetrahydrofuran ring, making it less complex.
N-((tetrahydrofuran-2-yl)methyl)acetamide: Lacks the indole and phenylsulfonyl groups, resulting in different chemical properties.
Uniqueness
The uniqueness of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-21(22-13-16-7-6-12-27-16)15-23-14-20(18-10-4-5-11-19(18)23)28(25,26)17-8-2-1-3-9-17/h1-5,8-11,14,16H,6-7,12-13,15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZGZGBEYQZNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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